molecular formula C18H17NO5 B8004174 4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol CAS No. 1206970-71-9

4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol

Cat. No.: B8004174
CAS No.: 1206970-71-9
M. Wt: 327.3 g/mol
InChI Key: FOEUYTSPWSGRJP-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol: is a complex organic compound characterized by its quinoline and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with methoxy groups at the 6 and 7 positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol: can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinone derivatives.

  • Reduction: : The quinoline core can be reduced to form dihydroquinoline derivatives.

  • Substitution: : The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinone derivatives, such as 4-(6,7-dimethoxyquinolin-4-yloxy)benzoquinone.

  • Reduction: : Dihydroquinoline derivatives, such as this compound dihydroquinoline.

  • Substitution: : Halogenated or alkylated derivatives, depending on the substituent used.

Scientific Research Applications

4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-(6,7-Dimethoxyquinolin-4-yloxy)-2-methoxyphenol: is unique due to its specific structural features, such as the presence of both quinoline and phenol groups. Similar compounds include:

  • 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: : This compound differs by having an amino group instead of a hydroxyl group.

  • 4-(6,7-Dimethoxyquinolin-4-yloxy)benzene-1,2-diamine: : This compound has two amino groups instead of a hydroxyl group.

These compounds share the quinoline core but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-16-8-11(4-5-14(16)20)24-15-6-7-19-13-10-18(23-3)17(22-2)9-12(13)15/h4-10,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEUYTSPWSGRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222373
Record name 4-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-71-9
Record name 4-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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